Product packaging for 3,3-Dimethylheptane-2,4-dione(Cat. No.:CAS No. 6303-76-0)

3,3-Dimethylheptane-2,4-dione

Cat. No.: B13996876
CAS No.: 6303-76-0
M. Wt: 156.22 g/mol
InChI Key: NXSGYNHURSISBB-UHFFFAOYSA-N
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Description

Contextualization within the Chemistry of β-Diketones

3,3-Dimethylheptane-2,4-dione is a member of the β-diketone family, a class of organic compounds characterized by the presence of two carbonyl groups separated by a single carbon atom. β-Diketones are renowned for their versatile reactivity and their ability to exist in a dynamic equilibrium between their keto and enol forms, a phenomenon known as keto-enol tautomerism. rsc.orgnanalysis.commasterorganicchemistry.com This tautomerism is a cornerstone of their chemistry, influencing their physical properties and chemical behavior. The enol form is stabilized by intramolecular hydrogen bonding and conjugation, and for many β-diketones, the enol tautomer is present in significant amounts, or even predominates, in solution. fiveable.mersc.orgmdpi.com

The general structure of a β-diketone allows for the deprotonation of the α-carbon (the carbon between the two carbonyl groups) to form a stable enolate ion. This enolate is a potent nucleophile and a key intermediate in a wide array of carbon-carbon bond-forming reactions. libretexts.org Consequently, β-diketones are valuable building blocks in organic synthesis. asianpubs.orgmdpi.com Furthermore, the enolate form can act as a bidentate ligand, readily forming stable chelate complexes with a variety of metal ions. researchgate.netiosrjournals.orgrsc.org These metal complexes have found applications in catalysis, materials science, and as precursors for the synthesis of other complex molecules. asianpubs.orgiosrjournals.org

Significance and Research Interest in Geminal Dimethyl Substitution within 1,3-Diketones

A defining feature of this compound is the presence of two methyl groups on the α-carbon, a structural motif known as geminal dimethyl substitution. This substitution pattern has profound implications for the compound's chemical behavior, setting it apart from β-diketones that possess α-hydrogens.

The most critical consequence of the gem-dimethyl group in this position is the preclusion of enolization through the α-carbon. msu.edu Since there are no hydrogens on the carbon atom situated between the two carbonyl groups, the typical keto-enol tautomerism that characterizes most β-diketones cannot occur in the same manner. This structural constraint locks the molecule in its diketo form, which significantly alters its reactivity profile. The absence of an enolizable α-hydrogen means that it cannot readily form the common enolate ion at this position, thereby limiting its participation in typical α-alkylation or condensation reactions. acs.orglibretexts.org

The geminal dimethyl substitution also imparts significant steric hindrance around the core of the molecule. This steric bulk can influence the conformation of the molecule and its ability to interact with other chemical species. This phenomenon, often discussed in the context of the Thorpe-Ingold effect, can alter reaction rates and equilibria. While the classical Thorpe-Ingold effect relates to the influence of gem-dialkyl groups on cyclization reactions, the underlying principle of sterically induced changes in bond angles and reactivity is relevant here.

Overview of Key Research Areas Pertaining to this compound

Given its unique structural characteristics, research interest in this compound and its analogues is centered on areas where the absence of α-enolization and the presence of steric bulk can be exploited.

One primary area of investigation is its use as a specialized building block in organic synthesis. While it cannot undergo reactions via α-deprotonation, the carbonyl groups themselves remain reactive centers. They can be subject to nucleophilic attack, reduction, or other transformations characteristic of ketones. The gem-dimethyl group can serve as a permanent steric director, influencing the stereochemical outcome of reactions at the carbonyl centers.

Another significant research avenue is in the field of coordination chemistry. Although it cannot form the typical six-membered chelate ring through deprotonation of the α-carbon, this compound can potentially coordinate to metal centers through the oxygen atoms of its carbonyl groups. The resulting coordination complexes would have different geometries and electronic properties compared to those formed from enolizable β-diketones. These novel complexes could exhibit unique catalytic activities or be explored for their material properties. Research into the coordination chemistry of sterically hindered β-diketones is an active field, with applications in the development of new catalysts and functional materials. researchgate.netiosrjournals.orgresearchgate.net

Furthermore, the study of such molecules contributes to a fundamental understanding of reaction mechanisms and the influence of steric and electronic effects on chemical reactivity. By comparing the behavior of this compound to its enolizable counterparts, researchers can gain valuable insights into the principles that govern the chemistry of dicarbonyl compounds.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not widely available in the public domain, the data for the closely related compound, 3,3-Dimethylpentane-2,4-dione , can provide representative insights into the expected physicochemical properties and spectroscopic signatures.

Table 1: Physicochemical Properties of 3,3-Dimethylpentane-2,4-dione (Representative Data for a Closely Related Compound)

PropertyValueSource
Molecular FormulaC₇H₁₂O₂PubChem nih.gov
Molecular Weight128.17 g/mol PubChem nih.gov
Boiling Point25-26 °C at 2 mmHgSigma-Aldrich sigmaaldrich.com
Density0.978 g/mL at 25 °CSigma-Aldrich sigmaaldrich.com
Refractive Indexn20/D 1.4290Sigma-Aldrich sigmaaldrich.com

Table 2: Representative Spectroscopic Data (FTIR) for 3,3-Dimethylpentane-2,4-dione (Data obtained in neat form as a capillary film)

Wavenumber (cm⁻¹)Interpretation
~2980C-H stretch (alkane)
~1700C=O stretch (ketone)
~1460C-H bend (alkane)
~1360C-H bend (alkane)

Source: Based on data available from PubChem and other spectral databases for 3,3-Dimethylpentane-2,4-dione. nih.gov

Table 3: Representative ¹H NMR Spectroscopic Data for 3,3-Dimethylpentane-2,4-dione (Solvent: CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.15s6H-C(=O)CH₃
~1.30s6H-C(CH₃)₂-

Source: Based on typical chemical shifts for similar structures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O2 B13996876 3,3-Dimethylheptane-2,4-dione CAS No. 6303-76-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6303-76-0

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

3,3-dimethylheptane-2,4-dione

InChI

InChI=1S/C9H16O2/c1-5-6-8(11)9(3,4)7(2)10/h5-6H2,1-4H3

InChI Key

NXSGYNHURSISBB-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C(C)(C)C(=O)C

Origin of Product

United States

Synthetic Methodologies for 3,3 Dimethylheptane 2,4 Dione and Its Structural Analogues

Historical Perspectives on the Synthesis of Hindered β-Diketones

The synthesis of β-diketones has long been a cornerstone of organic chemistry, with the Claisen condensation serving as the most classical and widely explored approach. nih.govmdpi.com This reaction typically involves the base-promoted condensation of an ester with a ketone or another ester possessing α-hydrogens to form a β-ketoester or a β-diketone, respectively. mdpi.comorganic-chemistry.org The driving force behind this reaction is the formation of a highly stabilized enolate anion of the resulting β-dicarbonyl compound. organic-chemistry.org

However, the traditional Claisen condensation faces significant limitations when applied to the synthesis of sterically hindered β-diketones, such as those with bulky substituents on the α-carbon. nih.govacs.orgulisboa.pt The steric bulk around the reaction centers impedes the approach of the nucleophilic enolate to the electrophilic ester carbonyl, often resulting in low yields or reaction failure. nih.govulisboa.pt For many years, the steric demand of successfully synthesized bulky β-diketones rarely surpassed that of dipivaloylmethane, a testament to the synthetic challenges posed by the Claisen condensation in this context. nih.govacs.org The use of stronger bases like sodium amide or sodium hydride in place of sodium ethoxide was found to sometimes improve yields, but the synthesis of highly substituted β-diketones remained a formidable task. organic-chemistry.org

Modern Synthetic Routes to 3,3-Dimethylheptane-2,4-dione

Overcoming the historical limitations has required the development of more robust and versatile synthetic strategies. Modern routes to this compound and its analogues often employ modified condensation and acylation reactions or multi-step pathways.

Direct Acylation and Condensation Approaches

A significant advancement in the synthesis of hindered β-diketones involves the direct C-acylation of ketone enolates with potent acylating agents like acid chlorides. nih.govbeilstein-journals.org This method circumvents the equilibrium limitations of the classic Claisen condensation. In this approach, a pre-formed ketone enolate is reacted with a hindered acid chloride. The use of noncoordinating solvents has been shown to be effective for these condensations. nih.govacs.org For the synthesis of this compound, this would involve the acylation of the enolate of 3-methyl-2-pentanone (B1360105) with propanoyl chloride.

Another powerful method involves the use of a TFAA/TfOH (trifluoroacetic anhydride/trifluoromethanesulfonic acid) system to mediate the acylation of ketones with carboxylic acids. beilstein-journals.org This system has been successfully used to synthesize a variety of β-diketones from alkyl aryl ketones and alkanoic acids in good yields. beilstein-journals.org

Table 1: Examples of Direct Acylation and Condensation Reactions for β-Diketone Synthesis

Ketone/Enolate SourceAcylating AgentKey Reagents/ConditionsProductYieldReference
tert-Butyl methyl ketone (as sodium enolate)Pivaloyl chlorideNoncoordinating solventDipivaloylmethane90% nih.gov
1-IndanoneAcetic acidTFAA, TfOH, CH₂Cl₂2-Acetyl-1-indanone86% beilstein-journals.org
2-AcetylthiopheneEthyl trifluoroacetateNaOMe, Et₂O4,4,4-Trifluoro-1-(2-thienyl)butane-1,3-dioneNot specified d-nb.info
Ketone enolates1-Acylbenzotriazoles-β-DiketonesGood organic-chemistry.org

Multi-Step Conversions and Strategic Functionalization

An alternative to direct condensation is a multi-step approach, which often involves the alkylation of a pre-existing β-diketone. For instance, 3-methylpentane-2,4-dione can be prepared by the alkylation of pentane-2,4-dione with methyl iodide in the presence of a base like potassium carbonate. orgsyn.org However, a significant challenge in this method is controlling the degree of alkylation. The procedure for synthesizing 3-methylpentane-2,4-dione has been noted to produce 3,3-dimethylpentane-2,4-dione as a dialkylation byproduct, with its proportion increasing with longer reaction times. orgsyn.org

A potential multi-step route to this compound could therefore involve the sequential alkylation of a suitable β-diketone precursor. This would require careful control of reaction conditions to first introduce one methyl group and then a second at the α-position before or after modifying the side chains to achieve the heptane (B126788) backbone.

Chemo- and Regioselectivity in this compound Synthesis

Achieving high chemo- and regioselectivity is critical in the synthesis of unsymmetrical β-diketones like this compound. Key considerations include:

C- vs. O-Acylation: During the acylation of enolates, the electrophile can attack either the α-carbon (C-acylation) to form the desired β-diketone or the enolate oxygen (O-acylation) to form a vinyl ester byproduct. The choice of substrate, electrophile, solvent, and counter-ion can influence this selectivity. Using hindered acid chlorides in noncoordinating solvents has been shown to favor C-acylation. nih.gov

Regioselective Enolate Formation: When an unsymmetrical ketone is used as a precursor, two different regioisomeric enolates can form. Controlling which enolate is generated (the kinetic vs. the thermodynamic enolate) is crucial for directing the subsequent acylation to the correct position.

Control in Unsymmetrical Diketones: In reactions involving unsymmetrical diketones, the two carbonyl groups may exhibit different reactivities. Specific catalysts and reaction conditions can be employed to manipulate the reactivity, thereby avoiding the formation of isomeric products. nih.gov For instance, soft enolization procedures using a Lewis acid like magnesium bromide etherate can block the oxygen atom to prevent O-acylation and increase the acidity of the α-proton, guiding the reaction pathway. nih.govresearchgate.net

Catalytic Strategies in the Preparation of this compound

The use of catalysts offers a powerful means to enhance the efficiency, selectivity, and sustainability of β-diketone synthesis.

Metal-Based Catalysis: Transition metal catalysts have been effectively used in various C-C bond-forming reactions to produce β-diketones. nih.gov For example, palladium-catalyzed α-carbonylative arylation has been used to prepare chiral spirocyclic β,β'-diketones. mdpi.com Rhodium complexes have been utilized for the chemoselective acylation at the α-position of α,β-unsaturated ketones. organic-chemistry.org Copper catalysts are also employed in C-C bond cleavage reactions of monoalkylated β-diketones and in decarboxylative coupling reactions. scirp.org

Organocatalysis: N-Heterocyclic carbenes (NHCs) have emerged as effective organocatalysts for the synthesis of 1,3-diketones. mdpi.com These catalysts can promote the acylation of various starting materials under mild conditions.

Biocatalysis: Enzymatic strategies provide a green alternative for the synthesis of complex dicarbonyl compounds with high selectivity. nih.gov For example, acetylacetoin synthase has been used to catalyze the coupling of α-diketones to produce α-alkyl-α-hydroxy-β-diketones. rsc.orgresearchgate.net While not directly applied to this compound, these biocatalytic methods highlight potential future pathways for synthesizing highly functionalized and chiral β-diketones.

Advanced Synthetic Techniques for Enhanced Yield and Purity of this compound

Optimized Reaction Conditions: The choice of base and solvent is critical. While traditional methods often used sodium ethoxide in ether, modern protocols have found that using sodium hydride (NaH) in a more suitable solvent like tetrahydrofuran (B95107) (THF) can lead to more robust and controllable reactions. nih.gov THF offers better solubility for the reagents and the resulting sodium enolates, leading to more homogeneous reaction mixtures. nih.gov

Improved Purification Methods: The purification of β-diketones can be challenging. A highly effective and scalable method involves the formation of copper(II) chelates. mdpi.comd-nb.info The crude β-diketone is treated with a copper(II) salt, such as copper(II) acetate, to form a solid copper chelate which is often insoluble in the reaction solvent and can be easily separated by filtration. mdpi.comnih.gov This process removes many impurities. The pure β-diketone is then regenerated from the chelate by treatment with a strong acid or a chelating agent like EDTA in a biphasic system. mdpi.comnih.gov This technique is particularly useful for improving the purity of diketones synthesized via Claisen-type condensations.

Table 2: Comparison of Synthetic Parameters for β-Diketone Synthesis

ParameterClassical Method (e.g., Claisen)Modern ProtocolAdvantage of Modern Protocol
BaseSodium Alkoxides (NaOMe, NaOEt)Sodium Hydride (NaH)Acts as a scavenger for alcohol/water, more robust. nih.gov
SolventDiethyl Ether (Et₂O)Tetrahydrofuran (THF)Higher boiling point, better solubility of reagents and intermediates. nih.gov
PurificationDistillation, RecrystallizationPurification via Copper(II) Chelate FormationHighly efficient for removing starting materials and byproducts, scalable. d-nb.infonih.gov
Acylating AgentEstersAcid ChloridesMore potent, overcomes steric hindrance limitations. nih.govacs.org

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, or continuous flow synthesis, utilizes microreactors or packed-bed reactors to perform chemical reactions in a continuous stream rather than in a traditional batch-wise fashion. While specific literature detailing the flow synthesis of this compound is not prominent, the application of this technology to related dicarbonyl compounds demonstrates its significant potential.

Research into the synthesis of C-3 dicarbonyl indoles using a two-step continuous flow system highlights the advantages of this approach. In this system, reactants are pumped through heated microreactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This level of control often leads to higher yields, shorter reaction times, and improved safety profiles compared to batch reactions. For example, the flow synthesis of dicarbonyl indoles achieved a higher yield (76%) compared to the best result in batch (63%) and required a lower dosage of the iodine reagent.

The key benefits of applying flow chemistry to the synthesis of β-diketones like this compound would include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid heating and cooling, enabling precise temperature control and minimizing the formation of side products.

Improved Safety: Performing reactions in a small, contained volume under continuous flow minimizes the risks associated with handling potentially hazardous reagents and managing exothermic reactions on a large scale.

Scalability: Once a process is optimized, production can be scaled up by running the flow system for longer periods or by "numbering up" (running multiple reactors in parallel), bypassing the challenges of scaling up traditional batch reactors.

The table below outlines a comparative analysis of batch versus potential flow synthesis for β-diketones, based on findings for related compounds.

Table 1: Comparison of Batch vs. Potential Flow Synthesis for β-Diketones

ParameterConventional Batch SynthesisContinuous Flow Synthesis
Reaction Time Often hours (e.g., 4.5 to 20 hours for alkylation) orgsyn.orgTypically minutes
Yield Variable, often moderate (e.g., 32% to 86%) google.comPotentially higher and more consistent
Process Control Difficult to precisely control temperature and mixingExcellent control over temperature, pressure, and residence time
Safety Higher risks with large volumes and exothermsInherently safer due to small reaction volumes
Scalability Complex, requires re-optimizationSimpler, by extending run time or numbering-up

Green Chemistry Principles in this compound Production

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of β-diketones is an area where these principles can have a significant impact, moving away from methods that use hazardous solvents and produce substantial waste. researchgate.net

Several green synthetic strategies are applicable to the production of this compound and its analogues:

Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can dramatically reduce reaction times and increase product yields. In the synthesis of β-diketone hydrazone derivatives, a related class of compounds, microwave-assisted methods were found to be eco-friendly, providing appreciably higher yields in shorter reaction times compared to conventional heating. researchgate.netbenthamdirect.comeurekaselect.com This technique aligns with the green chemistry principle of designing for energy efficiency. acs.org

Mechanochemistry (Solvent-Free Synthesis): A patent describes a high-yield, solvent-free method for synthesizing metal complexes of β-diketones using mechanochemistry (ball milling). google.com This process involves the direct reaction of a metal alkoxide and a β-diketone in powder form, completely eliminating the need for aqueous or organic solvents. google.com This directly addresses the principle of using safer solvents and auxiliaries, and it also contributes to waste prevention.

Catalysis: Utilizing catalytic rather than stoichiometric reagents is a core principle of green chemistry. acs.org The development of efficient catalysts for Claisen condensation or alkylation reactions can reduce waste and improve atom economy. While traditional methods often use stoichiometric amounts of strong bases, research into catalytic alternatives is ongoing.

The twelve principles of green chemistry provide a framework for assessing and improving the synthesis of compounds like this compound. researchgate.netacs.org

Table 2: Application of Green Chemistry Principles to β-Diketone Synthesis

Green Chemistry PrincipleApplication in β-Diketone Synthesis
1. Waste Prevention Mechanochemical synthesis avoids solvent waste. google.com Flow chemistry can minimize side product formation, thus reducing waste.
2. Atom Economy Designing reactions like addition or rearrangement that incorporate most of the starting materials into the final product. The choice of base and leaving group in Claisen condensation affects atom economy.
3. Less Hazardous Chemical Syntheses Avoiding toxic metals and reagents. For example, developing metal-free oxidative coupling methods for related structures. organic-chemistry.org
4. Designing Safer Chemicals While the target compound is fixed, this principle applies to the design of its synthesis pathway to avoid producing hazardous intermediates.
5. Safer Solvents and Auxiliaries Utilizing solvent-free methods like mechanochemistry google.com or choosing greener solvents (e.g., water, supercritical CO2, or biodegradable solvents) over hazardous organic solvents.
6. Design for Energy Efficiency Employing microwave-assisted synthesis to shorten reaction times and reduce energy consumption. benthamdirect.comeurekaselect.com Performing reactions at ambient temperature and pressure where possible.
7. Use of Renewable Feedstocks Exploring bio-based starting materials for the ketone and ester precursors.
8. Reduce Derivatives Using highly selective catalysts (e.g., enzymes) to avoid the need for protecting groups during synthesis, which simplifies processes and reduces waste. acs.org
10. Design for Degradation Designing the molecule to break down into benign substances after its use, which is a consideration for the product's entire lifecycle.
12. Inherently Safer Chemistry Choosing reagents and reaction conditions that minimize the potential for accidents, such as using flow chemistry to control exotherms.

By integrating flow chemistry and green chemistry principles, the synthesis of this compound can be modernized to create a more efficient, safer, and environmentally benign process.

Reactivity and Mechanistic Investigations of 3,3 Dimethylheptane 2,4 Dione

Enolization and Tautomeric Equilibria in 3,3-Dimethylheptane-2,4-dione

Like other β-dicarbonyl compounds, this compound exists as a mixture of keto and enol tautomers. The equilibrium between these forms is a dynamic process influenced by various factors, including the solvent environment and temperature.

Experimental Determination of Keto-Enol Ratios

While specific experimental data for the keto-enol equilibrium of this compound is not extensively documented in publicly available literature, the ratio of tautomers can be determined using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. nanalysis.comrsc.org By integrating the signals corresponding to the protons of the keto and enol forms, the relative abundance of each tautomer can be quantified. nanalysis.com For β-diketones, the enol form is often significantly populated due to the formation of a stable intramolecular hydrogen bond and a conjugated π-system. masterorganicchemistry.comfiveable.me

Based on studies of structurally similar β-diketones, it is anticipated that this compound would also exhibit a measurable equilibrium between its keto and enol forms. The presence of the bulky gem-dimethyl group at the α-position may influence the equilibrium position compared to less substituted analogues like pentane-2,4-dione.

Table 1: Expected 1H NMR Chemical Shifts for Tautomers of this compound

TautomerFunctional GroupExpected Chemical Shift (ppm)
Ketoα-CH (none)-
CH3 (acetyl)~2.1
CH3 (gem-dimethyl)~1.2
CH2 (propyl)~2.4 (triplet)
CH2CH3 (propyl)~1.6 (sextet)
CH3 (propyl)~0.9 (triplet)
Enol=C-OH~15-17 (broad)
=C-H (none)-
CH3 (acetyl)~2.0
CH3 (gem-dimethyl)~1.3
CH2 (propyl)~2.2 (triplet)
CH2CH3 (propyl)~1.5 (sextet)
CH3 (propyl)~0.9 (triplet)

Note: The expected chemical shifts are estimations based on general principles of NMR spectroscopy and data for analogous compounds. Actual experimental values may vary.

Influence of Solvent and Temperature on Tautomeric Forms

The keto-enol equilibrium of β-diketones is known to be sensitive to the solvent environment. cdnsciencepub.comresearchgate.net In non-polar solvents such as carbon tetrachloride or cyclohexane, the intramolecularly hydrogen-bonded enol form is generally favored. rsc.org Conversely, polar and protic solvents like water or alcohols can disrupt the intramolecular hydrogen bond by forming intermolecular hydrogen bonds with the carbonyl groups of the keto form and the hydroxyl group of the enol form, often leading to a higher proportion of the keto tautomer. rsc.orgresearchgate.net

Temperature also plays a role in the tautomeric equilibrium. Typically, an increase in temperature favors the keto form, as the entropic contribution to the Gibbs free energy becomes more significant, and the disruption of the ordered, intramolecularly hydrogen-bonded enol structure is entropically favored. mdpi.com

Table 2: Expected Trend of Enol Content for this compound in Various Solvents

SolventPolarityHydrogen Bonding CapabilityExpected Enol Percentage
CyclohexaneNon-polarNoneHigh
BenzeneNon-polarπ-system interactionsHigh
ChloroformModerately PolarWeak H-bond donorIntermediate
AcetonePolar aproticH-bond acceptorIntermediate to Low
MethanolPolar proticH-bond donor and acceptorLow
WaterHighly polar proticH-bond donor and acceptorVery Low

Note: This table presents expected trends based on the known behavior of other β-diketones. Specific percentages for this compound would require experimental determination.

Nucleophilic and Electrophilic Reactions at the Diketone Core

The diketone core of this compound possesses two electrophilic carbonyl carbons and, in its enol or enolate form, a nucleophilic α-carbon. However, the reactivity of the α-carbon is blocked by the presence of the gem-dimethyl groups.

Carbonyl Reactivity and Addition Mechanisms

The carbonyl carbons of this compound are susceptible to nucleophilic attack. Reactions with nucleophiles such as organometallic reagents, hydrides, and amines can lead to addition products. The steric hindrance imposed by the gem-dimethyl group and the adjacent propyl group may influence the regioselectivity of the attack, with the less sterically hindered carbonyl group (C2, adjacent to the methyl group) potentially being more reactive towards bulky nucleophiles.

The mechanism of nucleophilic addition typically involves the attack of the nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequent protonation yields the alcohol product. In the case of β-diketones, the enolate form can also be involved, potentially leading to different reaction pathways.

α-Carbon Reactivity and Substitution Pathways

A key feature of this compound is the absence of hydrogen atoms on the α-carbon. libretexts.org This structural characteristic prevents it from undergoing typical α-substitution reactions that are common for many other ketones and β-diketones, such as halogenation or alkylation at the α-position under standard conditions. libretexts.orgwikipedia.org These reactions typically proceed through an enol or enolate intermediate where the α-carbon acts as a nucleophile. wikipedia.orglibretexts.org Since this compound cannot form an enol or enolate involving the α-carbon in the same way, these substitution pathways are not accessible. This makes the compound a useful substrate for studying reactions at the carbonyl groups without the complication of competing α-carbon reactivity.

Cyclization and Condensation Reactions Involving this compound

The reactivity of β-diketones such as this compound is characterized by the presence of two carbonyl groups separated by a methylene (B1212753) group. This arrangement facilitates a variety of cyclization and condensation reactions, making them versatile building blocks in organic synthesis. The steric hindrance introduced by the gem-dimethyl group at the α-position influences the reaction pathways and rates.

Aldol (B89426) Condensation and Derivatives Formation

The α-protons of β-diketones are acidic and can be readily removed by a base to form a stable enolate. However, in this compound, the absence of protons on the carbon between the two carbonyl groups prevents typical self-condensation via an aldol mechanism at this position. Instead, condensation reactions can occur at the terminal methyl group of the acetyl moiety or the methylene group of the propyl moiety.

Intramolecular aldol condensation is a key reaction for some diketones, leading to cyclic products. For instance, 4,4-dimethylheptane-2,6-dione undergoes intramolecular aldol condensation to form isophorone. mdpi.com While this compound does not possess the ideal spacing for a simple intramolecular aldol reaction to form a six-membered ring, it can undergo intermolecular reactions.

The carbonyl groups of this compound are susceptible to nucleophilic attack. Condensation with amines and hydrazines can lead to the formation of Schiff bases and other nitrogen-containing derivatives. For example, the reaction of asymmetric β-diketones with diamines can yield isomeric tetradentate Schiff bases. publish.csiro.au In the case of this compound, condensation with a diamine like ethane-1,2-diamine would be expected to form a Schiff base ligand.

Table 1: Representative Aldol Condensation and Derivative Formation Reactions

ReactantReagentProduct Type
This compoundBenzaldehyde (in presence of base)Chalcone-like derivative
This compoundEthane-1,2-diamineSchiff base
This compoundHydrazine (B178648)Pyrazole (B372694) derivative

Heterocyclic Synthesis Utilizing this compound as a Building Block

β-Diketones are extensively used in the synthesis of a wide variety of heterocyclic compounds. sci-hub.se The two electrophilic carbonyl centers and the nucleophilic central carbon (in its enol or enolate form) provide multiple reaction sites.

One of the most common applications is in the synthesis of pyrazoles through condensation with hydrazine and its derivatives. sioc-journal.cnmdpi.com The reaction of this compound with hydrazine would be expected to yield a pyrazole, with the substitution pattern on the pyrazole ring being determined by which carbonyl group undergoes the initial nucleophilic attack.

Furthermore, β-diketones are precursors for the synthesis of other heterocycles such as isoxazoles (from reaction with hydroxylamine), pyrimidines (from reaction with urea (B33335) or thiourea), and furans. mdpi.comresearchgate.net The specific reaction conditions and the nature of the other reactant dictate the final heterocyclic system formed. For instance, the synthesis of furans can be achieved through various methods, including those involving dicarbonyl compounds. mdpi.com

Table 2: Examples of Heterocyclic Synthesis from β-Diketones

β-DiketoneReagentHeterocyclic ProductReference
Pentane-2,4-dioneBenzohydrazideN-acylpyrazole sioc-journal.cn
1,3-Dicarbonyl compoundsHydrazinesPyrazole mdpi.com
1,5-DiketonesAcid4H-Pyran sci-hub.se

Metal Complexation Chemistry of this compound

β-Diketones are excellent ligands for a wide range of metal ions due to the formation of stable six-membered chelate rings. The deprotonated β-diketone, known as a β-diketonate, coordinates to a metal center through both oxygen atoms. These metal complexes have applications in various fields, including catalysis and materials science. lookchem.com

Coordination Modes and Geometries in Metal-Diketonate Complexes

This compound, as a β-diketone, is expected to act as a bidentate chelating ligand, forming a six-membered ring with the metal ion. The coordination of the diketonate ligand to a metal ion results in the delocalization of the π-electrons within the chelate ring, which contributes to its stability.

The geometry of the resulting metal complex depends on the coordination number of the metal ion and the stoichiometry of the complex. For a metal ion with a coordination number of six, an octahedral complex of the type [M(diketonate)₃] can be formed. For square planar geometries, a complex of the type [M(diketonate)₂] is common, as seen with Cu(II). researchgate.net The bulky gem-dimethyl group in this compound can influence the steric crowding around the metal center, potentially affecting the coordination geometry and the physical properties of the complex.

Stability Constants and Thermodynamics of Complex Formation

The formation of a metal-diketonate complex is an equilibrium process characterized by a stability constant (K). A higher stability constant indicates a more stable complex. The stability of these complexes is influenced by several factors, including the nature of the metal ion (charge and size), the basicity of the ligand, and steric effects.

The formation of the chelate ring results in a significant increase in entropy (the chelate effect), which is a major thermodynamic driving force for complex formation. The stability of metal β-diketonate complexes generally follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

Table 3: Typical Stability Constants (log K₁) for Metal-β-diketonate Complexes in Aqueous Solution

Metal IonAcetylacetonate (B107027) (acac)
Cu(II)8.2
Ni(II)5.9
Co(II)5.2
Zn(II)5.0
Fe(III)11.4

Note: Data for acetylacetonate is provided as a representative β-diketonate. The stability constants for 3,3-dimethylheptane-2,4-dionate complexes are expected to follow similar trends but may be influenced by steric factors.

Ligand Exchange and Substitution Reactions of this compound Complexes

Metal-diketonate complexes can undergo ligand exchange reactions where one diketonate ligand is replaced by another molecule. The rate of these exchange reactions depends on the lability of the metal-ligand bond. For instance, complexes of labile metal ions like Cu(II) will exchange ligands more rapidly than complexes of inert metal ions like Cr(III).

Substitution reactions can also occur at the periphery of the coordinated diketonate ligand. For example, electrophilic substitution reactions can be carried out on the central carbon of the chelate ring if it is protonated. However, for this compound, this position is substituted with two methyl groups, precluding such reactions.

Advanced Spectroscopic and Structural Characterization of 3,3 Dimethylheptane 2,4 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic and Tautomeric Analysis

NMR spectroscopy is a powerful tool for investigating the structure and dynamics of β-diketones like 3,3-Dimethylheptane-2,4-dione. A key feature of many β-diketones is their existence as an equilibrium mixture of keto and enol tautomers. However, for this compound, the presence of two methyl groups on the α-carbon (C3) precludes the formation of an enol tautomer, as there are no α-protons to be abstracted. Therefore, this compound is expected to exist exclusively in the diketo form.

Elucidation of Tautomeric Structures via ¹H and ¹³C NMR

For a typical β-diketone that can enolize, both keto and enol forms would be observable in the NMR spectrum, with distinct signals for each. In the case of this compound, only signals corresponding to the diketo form are anticipated.

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the propyl group and the acetyl group. The absence of a signal in the typical enolic proton region (around 15-17 ppm) would confirm the absence of the enol tautomer.

¹³C NMR: The carbon NMR spectrum would be characterized by the presence of two distinct carbonyl carbon signals. In enolizable β-diketones, the enol form gives rise to signals for vinylic carbons and a single, averaged carbonyl signal if the enol tautomerization is rapid on the NMR timescale.

A hypothetical ¹³C NMR data table for the diketo form of this compound is presented below based on general chemical shift ranges for similar structures.

Carbon Atom Hybridization Expected Chemical Shift (ppm)
C1 (CH₃ of acetyl)sp³25-35
C2 (C=O of acetyl)sp²205-215
C3 (quaternary C)sp³50-60
C4 (C=O of propanoyl)sp²208-218
C5 (CH₂ of propyl)sp³35-45
C6 (CH₂ of propyl)sp³15-25
C7 (CH₃ of propyl)sp³10-15
C3-CH₃ (gem-dimethyl)sp³20-30

Dynamic NMR Studies of Exchange Processes

Dynamic NMR studies are typically used to investigate the kinetics of tautomeric exchange. Since this compound is not expected to exhibit tautomerism, such studies would likely focus on other dynamic processes, such as the rotational barriers of the acetyl and propanoyl groups. These studies would involve acquiring spectra at various temperatures to observe changes in signal line shapes, which can be used to calculate the energy barriers for these rotations.

Multi-dimensional NMR Techniques for Detailed Structural Assignment

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the connectivity of the molecule.

COSY: Would show correlations between adjacent protons in the propyl group.

HSQC: Would correlate each proton signal to its directly attached carbon atom.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and the nature of any hydrogen bonding.

Interpretation of Carbonyl and Hydroxyl Stretching Frequencies

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups. Since the two carbonyl groups are in slightly different chemical environments (one adjacent to a methyl group, the other to an ethyl group), they might appear as two distinct, closely spaced peaks or as a single, broadened peak in the region of 1700-1740 cm⁻¹. The absence of a broad absorption band in the 2500-3300 cm⁻¹ region would be another strong piece of evidence for the lack of an enol form and its associated intramolecular hydrogen bond.

Raman Spectroscopy: Raman spectroscopy would also be expected to show strong bands for the C=O stretching vibrations, complementing the IR data.

A hypothetical table of key vibrational frequencies is presented below.

Vibrational Mode Expected Frequency Range (cm⁻¹) Expected Intensity
C-H stretching (sp³)2850-3000Strong
C=O stretching (diketo)1700-1740Strong
C-H bending1350-1470Medium
C-C stretching1000-1250Medium-Weak

Analysis of Hydrogen Bonding Signatures in IR and Raman Spectra

As this compound cannot form an intramolecular hydrogen bond due to the absence of an enolic proton, its vibrational spectra would not exhibit the characteristic signatures of such bonding. In enolizable β-diketones, intramolecular hydrogen bonding leads to a significant broadening and red-shifting (to lower frequencies) of the O-H stretching band and can also influence the C=O stretching frequencies. The analysis of the spectra of this compound would therefore serve as a baseline for a non-hydrogen-bonded β-diketone system. Any intermolecular hydrogen bonding, for instance in a protic solvent, could be studied by observing shifts in the carbonyl frequencies.

Electronic Absorption (UV-Vis) and Emission Spectroscopy for Electronic Structure Insights

Electronic spectroscopy serves as a powerful tool to probe the electronic structure of this compound, particularly concerning the dynamic equilibrium between its keto and enol tautomers. The position of this equilibrium and the nature of the electronic transitions are highly sensitive to the molecular environment.

Like other β-diketones, this compound exists as a mixture of keto and enol tautomers. mdpi.commdpi.com The enol form is stabilized by the formation of a six-membered quasi-aromatic ring through intramolecular hydrogen bonding. researchgate.net UV-Vis absorption spectroscopy is instrumental in characterizing these forms, as their distinct electronic configurations give rise to different absorption bands. taylorandfrancis.com

The keto form typically exhibits two main types of electronic transitions: a low-intensity n → π* transition at longer wavelengths (around 270-300 nm) and a high-intensity π → π* transition at shorter wavelengths (below 250 nm). The n → π* transition involves the excitation of a non-bonding electron from an oxygen atom to an anti-bonding π* orbital of the carbonyl group.

The enol form, stabilized by conjugation and intramolecular hydrogen bonding, displays a strong π → π* transition at a significantly longer wavelength, often in the 270-350 nm range, depending on the solvent. semanticscholar.org This bathochromic (red) shift compared to the keto form's π → π* transition is a hallmark of the extended conjugated system in the enol tautomer. The presence and relative intensities of these bands can be used to estimate the keto-enol equilibrium constant in various solvents. semanticscholar.org The solvent polarity plays a crucial role; polar solvents can disrupt the intramolecular hydrogen bond, favoring the keto form, while non-polar solvents tend to stabilize the enolic tautomer. mdpi.comnih.govmdpi.com

TautomerTransitionTypical Wavelength (λmax) RangeCharacteristics
Keto Form n → π270 - 300 nmLow intensity, involves non-bonding oxygen electrons.
π → π< 250 nmHigh intensity, involves carbonyl π-system.
Enol Form π → π*270 - 350 nmHigh intensity, red-shifted due to extended conjugation and intramolecular hydrogen bonding.

While many simple β-diketones are not strongly fluorescent, their derivatives and metal complexes can exhibit significant luminescence. univ.kiev.uasioc-journal.cn The photophysical properties, including fluorescence quantum yields and lifetimes, are intricately linked to the molecular structure and environment. researchgate.net

The fluorescence of β-diketone systems often originates from the enol form or from complexes where the ligand's electronic structure is modified. For instance, coordination to a boron difluoride (BF₂) unit to form BF₂-diketonate (BF₂bdk) complexes can lead to bright fluorescence with high quantum yields. nsf.govnih.gov These complexes are known for their excellent photophysical properties, such as large extinction coefficients and, in some cases, solid-state luminescence. nih.gov The emission properties can be tuned by modifying the substituents on the β-diketone scaffold. nsf.govnih.gov

Furthermore, some β-diketone derivatives exhibit aggregation-induced emission (AIE), where they are non-emissive in solution but become highly fluorescent in the aggregated or solid state. nsf.gov This phenomenon is often attributed to the restriction of intramolecular motions in the aggregated state, which closes non-radiative decay pathways. The study of the photophysical properties of this compound and its derivatives, particularly its metal complexes, could reveal potential applications in areas such as fluorescent probes and luminescent materials. univ.kiev.ua

Mass Spectrometry for Reaction Pathway Elucidation and Molecular Fragmentation Studies

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the fragmentation pathways of organic molecules, including this compound. The fragmentation pattern provides a fingerprint of the molecule's structure. For β-diketones, mass spectrometry can also offer insights into the keto-enol tautomerism, as the different forms may exhibit distinct fragmentation mechanisms. nih.gov

The electron ionization (EI) mass spectrum of a ketone is typically characterized by α-cleavage, where the bond adjacent to the carbonyl group is broken. libretexts.org For this compound (molecular weight: 156.22 g/mol ) nih.gov, the following fragmentation pathways are expected:

α-Cleavage: Loss of an ethyl radical (•CH₂CH₃, 29 Da) from the heptanoyl side to yield a fragment ion at m/z 127.

α-Cleavage: Loss of a propyl radical (•CH₂CH₂CH₃, 43 Da) is also possible, leading to a fragment at m/z 113.

α-Cleavage: Loss of a methyl radical (•CH₃, 15 Da) from the acetyl side would result in a fragment at m/z 141.

McLafferty Rearrangement: While less common for ketones without γ-hydrogens on both sides, rearrangements can occur.

Cleavage of the C-C bond between the carbonyls: This could lead to acylium ions such as CH₃CO⁺ (m/z 43) and CH₃CH₂CH₂CO⁺ (m/z 71).

The relative abundance of these fragment ions helps to piece together the molecule's structure. High-resolution mass spectrometry can provide exact mass measurements, confirming the elemental composition of the parent ion and its fragments. Furthermore, techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR/MS) can be employed to study the kinetics and mechanisms of gas-phase ion-molecule reactions, offering a deeper understanding of reaction pathways. yu.edu.jo

Fragment Ion (Structure)m/z (Mass-to-Charge Ratio)Proposed Origin
[C₉H₁₆O₂]⁺•156Molecular Ion (M⁺•)
[C₇H₁₁O₂]⁺127M⁺• - •C₂H₅ (α-cleavage)
[C₈H₁₃O₂]⁺141M⁺• - •CH₃ (α-cleavage)
[C₅H₇O]⁺83Further fragmentation
[C₄H₇O]⁺71CH₃CH₂CH₂CO⁺ (Acylium ion)
[C₂H₃O]⁺43CH₃CO⁺ (Acylium ion)

This table presents expected fragmentation patterns for this compound based on general principles of mass spectrometry.

X-ray Crystallography for Solid-State Structural Determination of this compound and its Complexes

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. For this compound, a single-crystal X-ray diffraction study would unambiguously determine whether it crystallizes in the keto or enol form and reveal details about its conformation and intermolecular interactions.

In many β-diketones, the solid-state structure is governed by steric and electronic effects of the substituents. rsc.org While many simple β-diketones exist in the enol form in the solid state to maximize stability through intramolecular hydrogen bonding, bulky substituents at the α-position, such as the gem-dimethyl group in this compound, can introduce significant steric strain. rsc.org This steric hindrance might favor the adoption of a trans-β-diketo tautomer in the crystal lattice to minimize steric repulsion. rsc.org

β-Diketones are highly versatile ligands in coordination chemistry, forming stable complexes with a wide range of metal ions. ijrbat.in The deprotonated enolate form acts as a bidentate chelating agent, binding to a metal center through its two oxygen atoms. X-ray crystallography of such metal complexes reveals the coordination geometry around the metal ion (e.g., octahedral, square planar) and the precise bond lengths and angles within the chelate ring. acs.org The study of these complexes is crucial as their formation can alter the electronic and photophysical properties of the β-diketone ligand. sioc-journal.cnacs.org

Structural FeatureKeto FormEnol FormMetal Complex
Tautomer DiketoKeto-enolDeprotonated enolate
Key Geometry Typically trans orientation of C=O groups to minimize dipole repulsion. mdpi.comPlanar six-membered ring with an intramolecular O-H···O hydrogen bond. rsc.orgPlanar or near-planar six-membered chelate ring with the metal.
Bonding Two distinct C=O double bonds.Delocalized π-system over the O-C-C-C-O fragment.Coordination bonds between metal and oxygen atoms.
Intermolecular Forces Primarily van der Waals forces and dipole-dipole interactions.Can form intermolecular hydrogen bonds if the intramolecular one is disrupted.Crystal packing influenced by the overall complex geometry and counter-ions.

This table summarizes general structural features observed in the solid state for β-diketones and their metal complexes.

Theoretical and Computational Chemistry Studies of 3,3 Dimethylheptane 2,4 Dione

Quantum Chemical Calculations of Molecular Structure and Conformation

Detailed quantum chemical calculations, which are fundamental to understanding the three-dimensional structure and energetics of a molecule, have not been specifically reported for 3,3-Dimethylheptane-2,4-dione.

Density Functional Theory (DFT) Applications for Geometry Optimization

There are no published studies that utilize Density Functional Theory (DFT) to perform geometry optimization on this compound. Such calculations would be invaluable for determining the most stable spatial arrangement of its atoms, including bond lengths, bond angles, and dihedral angles. While DFT is a common and powerful method for this purpose, its application to this specific diketone has not been documented in the accessible scientific literature.

Ab Initio Methods for High-Accuracy Energy Calculations

Similarly, high-accuracy energy calculations using ab initio methods, which are computationally intensive but provide very precise results, have not been reported for this compound. These calculations are crucial for establishing a definitive understanding of the molecule's stability and thermodynamic properties.

Prediction of Tautomeric Equilibria and Interconversion Barriers

β-Diketones are well-known to exist as an equilibrium mixture of keto and enol tautomers. However, specific computational studies predicting the tautomeric equilibrium and the energy barriers for interconversion in this compound are absent from the literature.

Solvation Models for Simulating Environmental Effects

The influence of different solvents on the tautomeric equilibrium of this compound has not been investigated using computational solvation models. These simulations are essential for understanding how the surrounding chemical environment affects the relative stability of the keto and enol forms.

Transition State Characterization for Reaction Mechanisms

There is no available research on the characterization of the transition states involved in the tautomeric interconversion of this compound. Identifying the geometry and energy of these transition states is key to understanding the mechanism and kinetics of the tautomerization process.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

No molecular dynamics (MD) simulations for this compound have been published. MD simulations would provide critical insights into the dynamic behavior of the molecule over time, including conformational changes and its interactions with solvent molecules on a microscopic level.

Ligand Field Theory and Computational Studies of this compound Metal Complexes

This compound, with its bulky tert-butyl-like group adjacent to the carbonyl carbons, presents an interesting case for steric and electronic effects on complex formation and properties. The general structure of a metal complex with this ligand would involve the deprotonated form, 3,3-dimethylheptane-2,4-dionato, acting as a bidentate ligand, coordinating to a metal center through its two oxygen atoms.

Electronic Structure and Bonding Analysis

The electronic structure and bonding in hypothetical metal complexes of this compound can be qualitatively understood using ligand field theory (LFT) and further elucidated by computational methods like Density Functional Theory (DFT).

Computational Insights:

DFT calculations would be invaluable in providing a more quantitative picture of the electronic structure. Such studies could predict:

Optimized Geometries: The precise bond lengths and angles of the metal complexes, revealing any steric-induced distortions.

Molecular Orbital (MO) Diagrams: A detailed energy level diagram showing the interactions between the metal d-orbitals and the ligand orbitals. This would visualize the nature of the metal-ligand bonds (σ and π contributions).

Electron Density Distribution: Mapping the electron density would illustrate the covalent character of the metal-ligand bonds and the electronic influence of the dimethylheptane moiety.

A hypothetical DFT study on a first-row transition metal complex, for instance, [M(3,3-dimethylheptane-2,4-dionato)₃], would likely show significant mixing between the metal 3d and oxygen 2p orbitals, indicative of covalent bonding.

Prediction of Magnetic Properties

The magnetic properties of transition metal complexes are intrinsically linked to their electronic structure, specifically the number of unpaired electrons. Ligand field theory provides a framework for predicting the spin state of a metal complex.

For a given metal ion, the choice between a high-spin and a low-spin configuration in an octahedral complex depends on the balance between the ligand field splitting energy (Δo) and the mean spin-pairing energy (P).

If Δo < P, the complex will be high-spin , with electrons occupying the higher energy eg orbitals before pairing in the t2g orbitals.

If Δo > P, the complex will be low-spin , with electrons filling the t2g orbitals completely before occupying the eg orbitals.

Given that β-diketonate ligands typically generate a relatively weak to moderate ligand field, it is plausible that complexes of this compound with first-row transition metals like Mn(III), Fe(II), Fe(III), and Co(II) would favor a high-spin ground state.

Computational Prediction of Magnetic Parameters:

Computational chemistry offers powerful tools to predict magnetic properties with considerable accuracy. For a hypothetical metal complex of this compound, computational studies could determine:

Spin State Energies: By calculating the energies of both the high-spin and low-spin states, the ground state can be definitively identified.

Magnetic Susceptibility: This bulk property, which is experimentally measurable, can be calculated and would be expected to follow the Curie-Weiss law for simple paramagnetic systems.

Zero-Field Splitting (ZFS) Parameters: For systems with more than one unpaired electron (S > 1/2), the spin sublevels can be split even in the absence of an external magnetic field. The axial (D) and rhombic (E) ZFS parameters, which are crucial for understanding the behavior of single-molecule magnets, can be predicted.

For example, a computational study on a hypothetical [Fe(III)(3,3-dimethylheptane-2,4-dionato)₃] complex would likely predict a high-spin d⁵ configuration (S = 5/2) with a magnetic moment close to the spin-only value of 5.92 µB. The calculations could also provide the magnitude of the D-parameter, indicating the extent of axial magnetic anisotropy.

In-Depth Analysis Reveals Limited Publicly Available Research on this compound's Advanced Applications

Despite its potential as a versatile chemical building block, a comprehensive review of scientific literature and patent databases reveals a notable scarcity of specific research detailing the applications of this compound in advanced chemical synthesis and materials science. While the general reactivity of β-diketones is well-established, specific data and detailed studies on this particular compound remain elusive.

Efforts to gather information on the role of this compound as a precursor for complex organic architectures and as a building block for other carbonyl-containing compounds have yielded limited specific examples. General principles of diketone chemistry suggest its utility in forming heterocyclic compounds and undergoing condensation reactions, but documented instances specifically employing this compound are not readily found in the public domain.

Similarly, a thorough investigation into the catalytic applications of this compound and its metal complexes has not uncovered significant research findings. The potential for β-diketones to act as ligands in both homogeneous and heterogeneous catalysis is a recognized concept in chemistry. These ligands can coordinate with various metals to form catalysts for a range of organic transformations, including carbon-carbon bond formation. However, specific studies detailing the synthesis, characterization, and catalytic activity of metal complexes derived from this compound are not prominently featured in the available scientific literature.

Furthermore, the integration of this compound into novel materials and nanotechnology appears to be an unexplored area of research. There is a lack of published work describing the use of this compound in the development of new polymers, functional materials, or nanomaterials.

Applications of 3,3 Dimethylheptane 2,4 Dione in Advanced Chemical Synthesis and Materials Science

Integration into Novel Materials and Nanotechnology

Precursors for Polymeric Materials

The molecular structure of 3,3-Dimethylheptane-2,4-dione, featuring two carbonyl groups in a 1,3-relationship, is characteristic of a β-diketone. This functional group is a versatile building block in polymer chemistry. In principle, β-diketones can be incorporated into polymer chains or used as cross-linking agents to create complex three-dimensional networks. The reactivity of the dione (B5365651) functionality allows for various polymerization reactions.

However, a thorough review of scientific databases and research literature indicates that this compound has not been specifically investigated or reported as a monomer or precursor for the synthesis of polymeric materials. Research in this area tends to focus on other, more readily available or functionalized β-diketones. Therefore, no detailed research findings on its specific use in this context can be presented.

Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The β-diketonate group, the deprotonated form of a β-diketone, is an excellent chelating ligand for a wide range of metal ions. This strong binding affinity makes β-diketones valuable components in the synthesis of MOFs and coordination polymers, influencing the resulting structure and properties of the material.

Despite the suitability of the β-diketone functional group for the construction of such frameworks, there is no specific mention in the scientific literature of this compound being used as an organic linker in the synthesis of MOFs or coordination polymers. The steric hindrance from the two methyl groups at the 3-position might influence its coordination behavior, a subject that has yet to be explored in published research. Consequently, there are no research findings to report on its role in this area of materials science.

Components in Functional Coatings and Thin Films

The ability of β-diketones to form stable metal complexes is also leveraged in the development of functional coatings and thin films. These complexes can act as precursors in chemical vapor deposition (CVD) or sol-gel processes to create thin films of metal oxides with specific electronic or optical properties. Furthermore, β-diketone-containing polymers can be used to formulate coatings with enhanced adhesion or specific surface properties.

While the general class of β-diketones finds application in this field, specific research detailing the use of this compound as a component in functional coatings or for the preparation of thin films is absent from the available scientific literature. Therefore, no detailed research findings or specific data tables can be provided for this application.

Future Directions and Emerging Research Avenues for 3,3 Dimethylheptane 2,4 Dione

Development of More Efficient and Sustainable Synthetic Routes

The classical Claisen condensation, a foundational method for creating β-diketones, often faces limitations when applied to sterically hindered compounds and can require harsh basic conditions. mdpi.comnih.gov Future research will likely focus on developing more sophisticated and sustainable synthetic protocols.

Key Research Objectives:

Adoption of Soft Enolization: Techniques using soft enolization with selective electrophiles, such as hindered acid chlorides in noncoordinating solvents, have shown promise for producing bulky β-diketones with high yields. nih.govnih.gov Applying and optimizing these methods for 3,3-Dimethylheptane-2,4-dione could provide a more efficient and controlled synthetic pathway.

Catalytic Innovations: There is significant opportunity in exploring novel catalytic systems, including biocatalysis, organocatalysis, and metal-based catalysis, which have been successfully applied to other 1,3-diketones. mdpi.comnih.gov These approaches could offer milder reaction conditions, higher atom economy, and reduced waste, aligning with the principles of green chemistry.

Alternative Methodologies: Investigations into alternative routes such as the hydration of alkynones and decarboxylative coupling reactions could uncover new pathways to this compound, potentially bypassing the challenges associated with traditional condensation reactions. mdpi.comnih.gov

Table 1: Comparison of Potential Synthetic Strategies

Synthetic Approach Traditional Method (Claisen) Emerging Methods
Key Feature Condensation of ketones and esters under strong basic conditions. mdpi.com Use of soft enolates, biocatalysis, organocatalysis, or metal-based catalysis. nih.govnih.gov
Potential Advantages Well-established and understood. Higher yields for hindered ketones, milder conditions, improved sustainability. nih.govnih.gov
Potential Challenges Lower yields for sterically hindered targets, use of harsh reagents. nih.gov Catalyst development, optimization of reaction conditions for the specific substrate.

Exploration of Unconventional Reactivity and Novel Transformations

The gem-dimethyl group at the α-position of this compound imparts significant steric hindrance, which can be exploited to control reactivity and explore chemical transformations that are not feasible for less hindered analogues.

Steric-Controlled Coordination Chemistry: The bulky nature of this diketone is expected to influence the coordination geometry and stability of its metal complexes. Research into its complexes with various metals could reveal unusual coordination behaviors and catalytic properties, potentially disfavoring certain reaction pathways and enabling novel catalytic cycles. rsc.org

Functionalization of the Heptane (B126788) Chain: While the α-position is blocked, the remaining propyl chain offers sites for selective functionalization. Future work could focus on developing reactions that modify this part of the molecule, leading to a new family of derivatives with tailored properties.

Synthesis of Novel Heterocycles: β-Diketones are versatile precursors for synthesizing a wide range of heterocyclic compounds. researchgate.net The specific steric and electronic properties of this compound could be leveraged to create unique heterocyclic structures with potential applications in materials science or medicinal chemistry.

Advanced Characterization Techniques for In-Situ Monitoring of Reactions

To fully optimize synthetic routes and understand reaction mechanisms, the adoption of advanced in-situ monitoring techniques is crucial. These technologies allow chemists to observe reactions in real-time, providing deep insights into kinetics, intermediates, and byproduct formation.

Spectroscopic Monitoring: Techniques like in-situ Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy can track the concentration of reactants, products, and intermediates throughout a reaction. bruker.com Online flow NMR, in particular, can mimic real reaction conditions and provide high-quality kinetic data. bruker.com

Real-Time Mass Spectrometry: The use of a compact mass spectrometer (CMS) coupled with techniques like the Atmospheric Solids Analysis Probe (ASAP) allows for the direct and rapid analysis of reaction mixtures with minimal sample preparation. advion.comadvion.com The inert ASAP (iASAP) variant is especially suited for monitoring reactions involving air-sensitive species, such as organometallic catalysts. advion.com

Hyphenated and Multi-dimensional Techniques: The future will see increased use of hyphenated methods, such as combining liquid chromatography with spectroscopy, to analyze complex reaction mixtures. numberanalytics.com Furthermore, advanced methods like 2D-IR spectroscopy could provide exceptionally detailed information about molecular structures and interactions during a chemical transformation. numberanalytics.com

Table 2: Advanced Reaction Monitoring Techniques

Technique Information Gained Relevance to this compound
In-situ FT-IR/NMR Real-time concentration data, reaction kinetics, mechanistic insights. bruker.com Optimization of synthesis, understanding tautomeric equilibrium under reaction conditions. researchgate.net
Compact Mass Spectrometry (CMS) Rapid identification of products and intermediates, determination of reaction completion. advion.com High-throughput screening of reaction conditions and catalysts.
2D-IR Spectroscopy Detailed molecular interactions and structural changes during a reaction. numberanalytics.com Elucidating complex reaction mechanisms and the role of transient species.

Computational Design and Predictive Modeling for Structure-Property Relationships

Computational chemistry offers powerful tools to predict the properties of molecules and guide experimental work, saving time and resources. For this compound, computational modeling can illuminate structure-property relationships and guide the design of new derivatives.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to study the compound's electronic structure, stability, and tautomeric equilibrium between its keto and enol forms. researchgate.netruc.dk This is crucial as the dominant tautomer often dictates the molecule's reactivity and biological activity. mdpi.com

Quantitative Structure-Property Relationship (QSPR): QSPR models can be developed to predict various physical and chemical properties. By training models on data from other β-diketones, it may be possible to predict properties like acidity, solubility, and complexation constants for this compound. researchgate.net Advanced approaches using topological indices and M/NM-polynomials have already been applied to predict the properties of other β-diketones. dntb.gov.uaresearchgate.net

Molecular Docking and Dynamics: For potential biological applications, molecular docking simulations can predict how this compound and its derivatives might interact with biological targets such as enzymes. mdpi.com This can guide the synthesis of compounds with specific biological functions.

Synergistic Research with Other Chemical Disciplines

The unique properties of this compound make it a valuable candidate for interdisciplinary research, bridging organic synthesis with materials science, coordination chemistry, and biochemistry.

Materials Science: As a ligand, it can be used to create volatile metal complexes suitable for Chemical Vapor Deposition (CVD) to produce thin films with specific electronic or optical properties. nih.gov Its steric bulk could influence the packing and morphology of these materials.

Separation Science: β-Diketones are widely used as extractants in solvent-solvent extraction processes. nih.gov Research into the synergistic effects of combining this compound with other reagents, such as linear polyethers or trioctylphosphine (B1581425) oxide (TOPO), could lead to highly selective systems for metal ion separation, for instance, in the recycling of rare-earth elements. nih.govoup.com

Medicinal Chemistry and Biochemistry: The β-dicarbonyl motif is present in many biologically active compounds. mdpi.comnih.gov Synergistic research could explore the potential of this compound as a scaffold for new therapeutic agents, where its steric profile could enhance selectivity for specific biological targets. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3,3-Dimethylheptane-2,4-dione, and how can reaction parameters be controlled to improve yield?

  • Methodological Answer : A common synthesis involves alkylation of pentane-2,4-dione derivatives using methyl iodide and potassium carbonate as a base . Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., acetone) enhance nucleophilicity.
  • Temperature : Moderate heating (40–60°C) balances reaction rate and side-product formation.
  • Stoichiometry : Excess methyl iodide ensures complete alkylation of the diketone enolate.
  • Workup : Acidic quenching followed by distillation or recrystallization improves purity.
    • Yield Optimization : Adjusting the molar ratio of methyl iodide to diketone (1.5:1) and using anhydrous conditions can mitigate hydrolysis byproducts.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation address structural ambiguities?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} NMR identifies methyl singlet peaks (δ ~1.2–1.4 ppm for geminal dimethyl groups) and diketone protons (δ ~2.5–3.0 ppm). 13C^{13}\text{C} NMR confirms carbonyl carbons (δ ~200–210 ppm) and quaternary carbons .
  • IR : Strong absorption bands near 1700–1750 cm1^{-1} confirm diketone carbonyl stretches .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 156 for M+^+) and fragmentation patterns validate the structure.
    • Ambiguity Resolution : Overlapping signals in crowded spectra can be resolved via 2D NMR (e.g., HSQC, COSY) or deuteration experiments to isolate specific proton environments.

Advanced Research Questions

Q. How can gas chromatography-mass spectrometry (GC-MS) be utilized to analyze thermal decomposition products or metabolites of this compound in biological systems?

  • Methodological Answer :

  • Derivatization : Convert polar decomposition products (e.g., carboxylic acids) to volatile trimethylsilyl (TMS) ethers for GC-MS compatibility.
  • Thermal Profiling : Use pyrolysis-GC-MS at 300–500°C to simulate decomposition pathways, identifying fragments like methyl radicals or ketene intermediates.
  • Metabolite Detection : In vitro incubation with liver microsomes followed by solid-phase extraction (SPE) and GC-MS can reveal hydroxylated or oxidized metabolites, as seen in similar alkane derivatives .

Q. What strategies resolve contradictions in spectral data (e.g., NMR, IR) when characterizing derivatives of this compound?

  • Methodological Answer :

  • Isotopic Labeling : 13C^{13}\text{C}-labeling of carbonyl groups clarifies splitting patterns in NMR.
  • Computational Modeling : DFT calculations predict IR and NMR spectra for comparison with experimental data, resolving ambiguities in tautomeric forms or stereochemistry.
  • Hybrid Techniques : LC-NMR-MS combines separation, structural elucidation, and mass confirmation for complex mixtures .

Q. How does the steric environment of this compound influence its reactivity in forming coordination complexes or supramolecular assemblies?

  • Methodological Answer :

  • Coordination Chemistry : The geminal dimethyl groups create steric hindrance, favoring chelation with smaller metal ions (e.g., Cu2+^{2+}, Fe3+^{3+}) via the diketone’s oxygen atoms. Larger ions (e.g., La3+^{3+}) may require auxiliary ligands.
  • Supramolecular Design : Steric bulk limits π-π stacking but promotes van der Waals interactions in hydrophobic cavities. X-ray crystallography or SAXS can validate assembly geometries .

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